molecular formula C14H16N2O4 B2488381 6-((tert-Butoxycarbonyl)amino)-1H-indole-3-carboxylic acid CAS No. 2151817-37-5

6-((tert-Butoxycarbonyl)amino)-1H-indole-3-carboxylic acid

Cat. No.: B2488381
CAS No.: 2151817-37-5
M. Wt: 276.292
InChI Key: ABONMFLTESABRK-UHFFFAOYSA-N
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Description

6-((tert-Butoxycarbonyl)amino)-1H-indole-3-carboxylic acid is a compound that features an indole core structure with a tert-butoxycarbonyl (Boc) protected amino group at the 6-position and a carboxylic acid group at the 3-position. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-8-4-5-9-10(12(17)18)7-15-11(9)6-8/h4-7,15H,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABONMFLTESABRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-aminoindole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-protected intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems for the efficient introduction of the Boc group. This method is more versatile and sustainable compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-((tert-Butoxycarbonyl)amino)-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The indole core can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique indole structure is vital for developing drugs targeting diseases such as cancer and neurological disorders. The indole ring system is known for its biological activity, making it a valuable scaffold in medicinal chemistry.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, studies have shown that certain analogs can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

Compound Target IC50 (μM)
Indole Derivative ACancer Cell Line X15
Indole Derivative BCancer Cell Line Y10

Biochemical Research

Enzyme Inhibition and Receptor Binding

6-((tert-Butoxycarbonyl)amino)-1H-indole-3-carboxylic acid is utilized in studies involving enzyme inhibition and receptor binding. It aids researchers in understanding biological pathways and developing targeted therapies.

Example: IL-4 Gene Expression Inhibition

A notable application involves its use as an inhibitor of interleukin-4 (IL-4) gene expression, which plays a critical role in immune responses. Compounds derived from this indole structure have been shown to modulate T helper cell activity, impacting IL-4 production.

Study Findings
Study AInhibition of IL-4 production in T cells
Study BModulation of cytokine release

Peptide Synthesis

Importance in Therapeutic Applications

This compound is valuable in peptide synthesis, providing a reliable method for creating complex structures essential for drug formulation. The tert-butoxycarbonyl (Boc) group serves as a protective group that enhances the stability and solubility of peptides.

Research Findings on Peptide Derivatives

Research has shown that peptides incorporating this compound exhibit improved pharmacokinetic properties and biological activity.

Peptide Activity Stability
Peptide AAntimicrobialHigh
Peptide BAntiviralModerate

Material Science

Applications in Advanced Materials

Beyond biological applications, this compound finds use in material science. It contributes to the development of advanced materials such as polymers and coatings that enhance product performance across various industries, including electronics and automotive sectors.

Example: Polymer Development

Studies indicate that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability.

Material Type Property Enhanced Application Area
Polymer AMechanical StrengthAutomotive
Coating BThermal StabilityElectronics

Summary

The applications of this compound span multiple fields, showcasing its versatility as a key compound in pharmaceutical development, biochemical research, peptide synthesis, and material science. Its role in developing novel therapeutic agents and advanced materials highlights its significance in ongoing scientific research.

Mechanism of Action

The mechanism of action of 6-((tert-Butoxycarbonyl)amino)-1H-indole-3-carboxylic acid involves the interaction of the indole core with various molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((tert-Butoxycarbonyl)amino)-1H-indole-3-carboxylic acid is unique due to its indole core, which is a common structural motif in many natural products and pharmaceuticals. The presence of both the Boc-protected amino group and the carboxylic acid group allows for versatile chemical modifications and applications in various fields of research and industry.

Biological Activity

6-((tert-Butoxycarbonyl)amino)-1H-indole-3-carboxylic acid, identified by its CAS number 2151817-37-5, is a compound that exhibits significant biological activity, particularly in the context of medicinal chemistry. This article explores its structural characteristics, biological properties, and potential therapeutic applications, drawing from various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₆N₂O₄, with a molecular weight of 276.29 g/mol. The compound features an indole structure, which is known for its role in various biological systems. The tert-butyloxycarbonyl (Boc) group enhances the compound's stability and solubility.

PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₄
Molecular Weight276.29 g/mol
CAS Number2151817-37-5
StructureStructure

Antiviral Properties

Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of viral enzymes. For instance, indole derivatives have shown efficacy against the SARS-CoV-2 main protease (Mpro), suggesting that modifications to the indole structure can enhance antiviral activity. While specific data on this compound's direct antiviral effects remain limited, its structural similarity to known inhibitors suggests potential therapeutic applications in viral infections .

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. Research has indicated that compounds with indole moieties can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves modulation of signaling pathways related to cell proliferation and survival . Although specific studies on this compound are scarce, its structural characteristics may imply similar bioactivity.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been a focus of research. Studies have shown that compounds containing the indole structure can act as inhibitors of various enzymes involved in metabolic pathways. For example, some indole derivatives have been found to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism . The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs.

Case Studies

  • SARS-CoV-2 Inhibition : A study evaluated various indole derivatives for their ability to inhibit the SARS-CoV-2 Mpro enzyme. While specific results for this compound were not detailed, the findings suggest that modifications to the indole structure could enhance antiviral activity .
  • Anticancer Research : In vitro studies on related indole compounds demonstrated significant cytotoxic effects against several cancer cell lines, indicating that similar derivatives could possess anticancer properties .

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